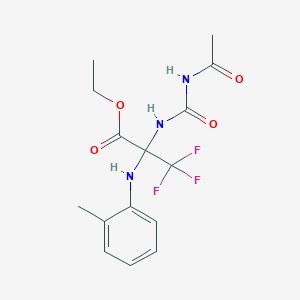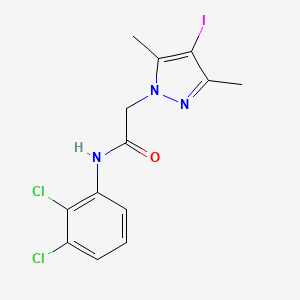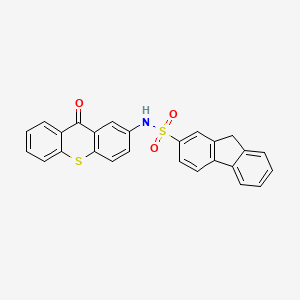
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethyl ester, an acetylureido group, a trifluoromethyl group, and an O-toluidino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyl Ester: The initial step involves the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Acetylation: The acetylureido group is introduced by reacting the intermediate compound with acetic anhydride and urea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the O-toluidino group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the acetylureido group can participate in hydrogen bonding interactions. The O-toluidino group can contribute to the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate can be compared with similar compounds such as:
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(N-toluidino)propionate: Similar structure but with a different substitution pattern on the aromatic ring.
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-anilino)propionate: Similar structure but with an aniline group instead of the O-toluidino group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H18F3N3O4 |
|---|---|
Molekulargewicht |
361.32 g/mol |
IUPAC-Name |
ethyl 2-(acetylcarbamoylamino)-3,3,3-trifluoro-2-(2-methylanilino)propanoate |
InChI |
InChI=1S/C15H18F3N3O4/c1-4-25-12(23)14(15(16,17)18,21-13(24)19-10(3)22)20-11-8-6-5-7-9(11)2/h5-8,20H,4H2,1-3H3,(H2,19,21,22,24) |
InChI-Schlüssel |
VTOJSCXOEWKIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486844.png)
![4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one](/img/structure/B11486847.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11486852.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11486855.png)


![methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11486868.png)

![1,6-bis(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486888.png)
![(1Z)-1-[(4-chlorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B11486892.png)
